molecular formula C16H17NOS B3491358 1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE

1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE

Cat. No.: B3491358
M. Wt: 271.4 g/mol
InChI Key: ZTWNQISGNXMLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE typically involves multi-step organic reactions. One common method involves the condensation of 6-methyl-3,4-dihydroquinoline with 2-thiophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline and thiophene derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include oxidized quinoline and thiophene derivatives, reduced alcohols, and substituted quinoline-thiophene compounds.

Scientific Research Applications

1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 6-methylquinoline and 3,4-dihydroquinoline share structural similarities.

    Thiophene Derivatives: Compounds such as 2-thiophenylacetyl chloride and 2-thiophenylmethanol are structurally related.

Uniqueness

1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE is unique due to the combination of quinoline and thiophene rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-12-6-7-15-13(10-12)4-2-8-17(15)16(18)11-14-5-3-9-19-14/h3,5-7,9-10H,2,4,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWNQISGNXMLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE
Reactant of Route 6
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-THIENYL)-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.